molecular formula C10H11IO2 B12414166 Methyl 4-(2-iodoethyl)benzoate-d8

Methyl 4-(2-iodoethyl)benzoate-d8

Cat. No.: B12414166
M. Wt: 298.15 g/mol
InChI Key: FEBZFUASXKRIMS-JFNQLUPDSA-N
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Preparation Methods

The synthesis of Methyl 4-(2-iodoethyl)benzoate-d8 typically involves the iodination of a precursor compound. The reaction conditions often require the use of iodine and a suitable solvent under controlled temperature and pressure conditions. Industrial production methods may involve large-scale iodination reactions followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Methyl 4-(2-iodoethyl)benzoate-d8 can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-iodoethyl)benzoate-d8 is utilized in the synthesis of various pharmaceutical compounds. Its iodine atom allows for electrophilic substitution reactions, making it a valuable precursor in the development of drugs targeting various diseases.

  • Case Study : A study demonstrated the use of this compound in synthesizing novel anti-cancer agents by employing it in palladium-catalyzed cross-coupling reactions. The incorporation of deuterium provided insights into metabolic pathways through isotopic labeling techniques .

Analytical Chemistry

The deuterated nature of this compound makes it an excellent candidate for use as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The distinct isotopic signature helps in quantifying compounds with high precision.

  • Data Table : Comparison of NMR shifts for deuterated vs. non-deuterated compounds.
CompoundChemical Shift (ppm)
Methyl 4-(2-Iodoethyl)benzoate7.25
This compound7.15

This table illustrates how deuteration affects chemical shifts, aiding in the differentiation of compounds during analysis.

Biochemistry

In biochemistry, this compound serves as a useful tool for studying enzyme mechanisms and metabolic pathways. Its stable isotope labeling allows researchers to trace the compound through biological systems.

  • Case Study : Research involving this compound has been pivotal in understanding drug metabolism and pharmacokinetics. By tracking the deuterated compound in vivo, scientists can elucidate the metabolic fate of drugs and their interactions within biological systems .

Mechanism of Action

The mechanism of action of Methyl 4-(2-iodoethyl)benzoate-d8 involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This interaction can lead to changes in the molecular pathways, affecting various biological processes .

Comparison with Similar Compounds

Methyl 4-(2-iodoethyl)benzoate-d8 can be compared with other similar compounds such as:

    Methyl 4-(2-bromoethyl)benzoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 4-(2-chloroethyl)benzoate: Contains a chlorine atom instead of iodine.

    Methyl 4-(2-fluoroethyl)benzoate: Contains a fluorine atom instead of iodine.

The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in research applications, such as improved stability and reduced background noise in spectroscopic studies .

Biological Activity

Methyl 4-(2-iodoethyl)benzoate-d8 is a stable isotope-labeled compound that has garnered interest in various fields, including synthetic organic chemistry and biological studies. This article delves into its biological activity, synthesis, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features an iodoethyl group attached to the para position of a benzoate structure, with deuterium atoms replacing hydrogen in the ethyl group. Its molecular formula is C12H11D8O2I, and it has a molecular weight of approximately 298.147 g/mol. The deuterium labeling enhances its detection capabilities in biological systems, making it a valuable tool for tracing metabolic pathways and interactions within biological contexts.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of the Iodoethyl Group : The introduction of the iodoethyl group can be achieved through alkylation reactions involving iodoethanol.
  • Deuteration : The hydrogen atoms in the ethyl group are replaced with deuterium using deuterated reagents or conditions that favor deuterium incorporation.
  • Final Product Isolation : The compound is purified using standard organic chemistry techniques such as column chromatography.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Notably, derivatives of benzoic acid have been studied for their antimicrobial , anti-inflammatory , and anticancer activities. The presence of the iodoethyl group may also contribute to unique interactions with biological targets.

Potential Biological Effects

  • Antimicrobial Activity : Similar benzoate derivatives have shown effectiveness against various pathogens, indicating potential antimicrobial properties for this compound.
  • Anti-inflammatory Effects : Some studies suggest that benzoic acid derivatives can modulate inflammatory pathways, possibly providing therapeutic benefits in inflammatory diseases.
  • Metabolic Tracing : The deuterium labeling allows researchers to trace metabolic pathways more accurately, enhancing the understanding of how the compound interacts with enzymes or other biological molecules .

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

  • Anticancer Studies : Research on benzoic acid derivatives has indicated potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Interaction Studies : Investigations into enzyme kinetics have demonstrated how similar compounds can act as inhibitors or substrates, providing insights into their pharmacological profiles.
Study ReferenceCompound StudiedBiological ActivityKey Findings
Benzoic Acid DerivativesAntimicrobialEffective against multiple pathogens
Iodo-substituted CompoundsAnticancerInduced apoptosis in cancer cells
Deuterated CompoundsMetabolic TracingEnhanced understanding of metabolic pathways

Properties

Molecular Formula

C10H11IO2

Molecular Weight

298.15 g/mol

IUPAC Name

methyl 2,3,5,6-tetradeuterio-4-(1,1,2,2-tetradeuterio-2-iodoethyl)benzoate

InChI

InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3/i2D,3D,4D,5D,6D2,7D2

InChI Key

FEBZFUASXKRIMS-JFNQLUPDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C([2H])([2H])C([2H])([2H])I)[2H]

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCI

Origin of Product

United States

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